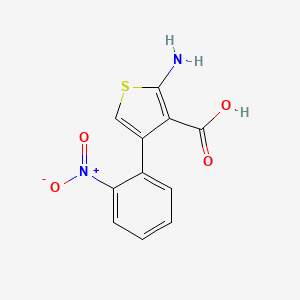
Uridine 5'-Diphospho-N-acetylglucosamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-Diphospho-N-acetylglucosamine-d3 is a nucleotide sugar that plays a crucial role in various biological processes. It is synthesized from glucose via the hexosamine biosynthetic pathway and serves as a precursor for the synthesis of glycoproteins, glycolipids, and proteoglycans . This compound is essential for the glycosylation of proteins and lipids, which is vital for cell signaling, adhesion, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 can be synthesized through chemical, enzymatic, and chemoenzymatic methods. One common method involves the use of uridine 5’-monophosphate and glucosamine as substrates, with the reaction catalyzed by enzymes such as glucokinase, N-acetylglucosamine-phosphate mutase, and N-acetylglucosamine-1-phosphate uridyltransferase . The reaction conditions typically include a pH of 7.4, a temperature of 29°C, and the presence of cofactors such as magnesium chloride and vitamin B1 .
Industrial Production Methods: In industrial settings, Uridine 5’-Diphospho-N-acetylglucosamine-d3 is often produced using whole-cell catalysis methods. Saccharomyces cerevisiae is commonly used as a biocatalyst to enhance the production yield. The optimization of conditions such as sodium dihydrogen phosphate concentration, temperature, and vitamin B1 levels can significantly improve the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 undergoes various chemical reactions, including glycosylation, oxidation, and substitution. It acts as a sugar donor in glycosylation reactions, transferring N-acetylglucosamine to acceptor molecules .
Common Reagents and Conditions: Common reagents used in these reactions include uridine triphosphate, glucosamine, and various enzymes such as O-GlcNAc transferase. The reactions typically occur under mild conditions, with a pH range of 7.0 to 8.0 and temperatures between 25°C and 40°C .
Major Products Formed: The major products formed from these reactions include glycoproteins, glycolipids, and proteoglycans. These products are essential for various cellular functions, including cell signaling, adhesion, and immune response .
Scientific Research Applications
Uridine 5’-Diphospho-N-acetylglucosamine-d3 has numerous applications in scientific research. In chemistry, it is used as a substrate in the synthesis of complex carbohydrates and glycoconjugates . In biology, it plays a crucial role in the study of glycosylation processes and their impact on cellular functions . In medicine, it is used to investigate the mechanisms of diseases related to glycosylation defects, such as congenital disorders of glycosylation . In industry, it is utilized in the production of glycoprotein-based therapeutics and vaccines .
Mechanism of Action
Uridine 5’-Diphospho-N-acetylglucosamine-d3 exerts its effects by serving as a sugar donor in glycosylation reactions. It is actively transported into the Golgi apparatus and endoplasmic reticulum, where it participates in the glycosylation of proteins and lipids . The compound interacts with enzymes such as O-GlcNAc transferase, which transfers N-acetylglucosamine to serine and threonine residues on target proteins . This glycosylation process is essential for the proper functioning of various cellular pathways, including cell signaling, adhesion, and immune response.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Uridine 5’-Diphospho-N-acetylglucosamine-d3 include Uridine 5’-Diphospho-N-acetylgalactosamine, Uridine 5’-Diphosphoglucose, and Uridine 5’-Diphosphogalactose.
Uniqueness: Uridine 5’-Diphospho-N-acetylglucosamine-d3 is unique due to its specific role in the glycosylation of proteins and lipids. Unlike other nucleotide sugars, it is specifically involved in the transfer of N-acetylglucosamine, which is crucial for the synthesis of glycoproteins and glycolipids. This specificity makes it an essential compound for studying glycosylation processes and their impact on cellular functions.
Properties
Molecular Formula |
C23H31FO6 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10S,11S,13S,14R,17S)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17+,18+,20+,21+,22-,23-/m1/s1 |
InChI Key |
SYWHXTATXSMDSB-ABOAMBILSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]1(CC[C@H]2[C@@]1(C[C@@H]([C@@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)



![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)
![2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)




